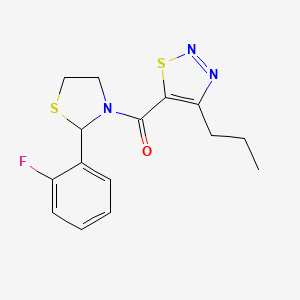

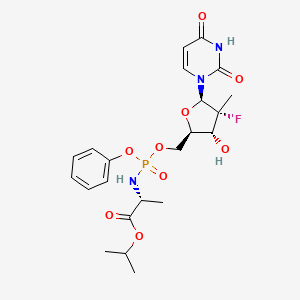

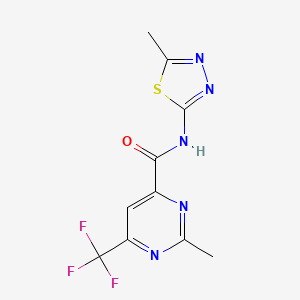

![molecular formula C11H12F3N B2518348 cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine CAS No. 1812174-93-8](/img/structure/B2518348.png)

cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine is a cyclobutane derivative with a trifluoromethylphenyl group at the third position. While the specific compound is not directly discussed in the provided papers, similar structures such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been synthesized and analyzed, indicating the interest in cyclobutane derivatives with aromatic substitutions .

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves stereo-selective methods to ensure the desired cis or trans configurations. For example, the synthesis of r-1,c-2,t-3,t-4-1,3-di(4-R-phenyl)-2,4-bis[2-(5-phenyloxazolyl)]cyclobutane was achieved with high stereo-selectivity through photodimerization of its corresponding trans-monomer in hydrochloric acid . This suggests that similar methods could potentially be applied to synthesize cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine with the appropriate monomers and conditions.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the puckering of the cyclobutane ring and the spatial arrangement of substituents. For instance, X-ray diffraction methods have been used to determine that the cyclobutane ring in cis-2-phenylcyclobutanecarboxylic acid is puckered with a dihedral angle of 27° . This puckering is a common feature in cyclobutane rings due to the strain in the four-membered ring system.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including photolysis and isomerization. The photodimers of r-1,c-2,t-3,t-4-1,3-di(4-R-phenyl)-2,4-bis[2-(5-phenyloxazolyl)]cyclobutane, for example, underwent photolysis under UV light to reproduce the trans-monomers, which then transformed into their cis-isomers . This indicates that cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine could also be susceptible to similar photochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect the compound's polarity, reactivity, and interaction with other molecules. For example, the polar cyclohexane motif in all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane exhibits unique NMR couplings due to the dipolar nature of the ring . Although the specific properties of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine are not detailed in the provided papers, it can be inferred that the trifluoromethyl group would impart similar polar characteristics to the molecule.

Applications De Recherche Scientifique

Trifluoromethyl Groups in Drug Design

Chemical Properties and Significance : The trifluoromethyl group (-CF3) is a highly electronegative moiety that can significantly affect the biological activity of a molecule. Its incorporation into pharmaceuticals can enhance metabolic stability, alter pharmacokinetic properties, and increase the lipophilicity of a molecule, making the compound more likely to penetrate cellular membranes.

Applications in Medicinal Chemistry : Compounds featuring a trifluoromethyl group are extensively explored in the realm of antitubercular drug design. For example, the strategic placement of a trifluoromethyl substituent has been assessed for its impact on the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating the potential for improved potency and drug-likeness (Thomas, 1969).

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSHQSYFWIQVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

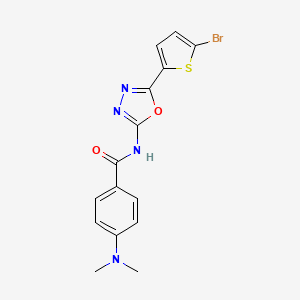

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

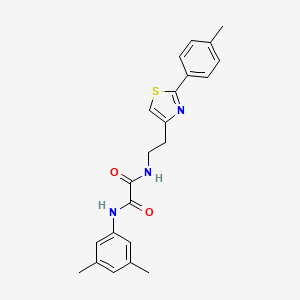

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

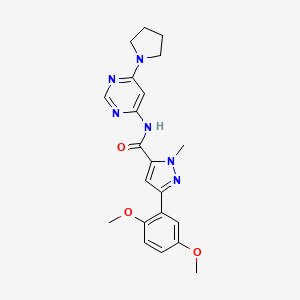

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)